(2-Propylphenyl)thiourea
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Overview
Description
(2-Propylphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-propylphenyl group. This compound is known for its diverse applications in organic synthesis and pharmaceutical industries due to its unique chemical properties.
Mechanism of Action
Target of Action
(2-Propylphenyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention in the field of organic synthesis due to their diverse biological applications . .
Mode of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
Biochemical Pathways
It has been discovered that thiourea derivatives target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways .
Pharmacokinetics
A study on thiourea derivatives showed that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry .
Result of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioacylation Method: A common method for synthesizing thiourea derivatives involves the reaction of amines with carbon disulfide in an aqueous medium.
Nucleophilic Substitution: Another method involves the reaction of urea with Lawesson’s reagent.
Industrial Production Methods
Industrial production of (2-Propylphenyl)thiourea typically involves large-scale synthesis using the thioacylation method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Propylphenyl)thiourea can undergo oxidation reactions, where it is converted into sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(2-Propylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Industry: It is used in the production of dyes, elastomers, plastics, and textiles.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group instead of a 2-propylphenyl group.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Uniqueness
(2-Propylphenyl)thiourea is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-propylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBZOYQCPSOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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